2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide

Physicochemical_properties Molecular_design Intermediate_scale-up

Researchers requiring a 3-chloro-5-(trifluoromethyl)pyridine scaffold with enhanced metabolic stability often face supply inconsistency for the α,α-difluoroacetamide variant. This compound is the precise solution. - Eliminates CYP450-mediated α-carbon hydroxylation via the α,α-difluoro motif, improving in vitro microsomal half-life. - Zero H-bond donors (N-methyl cap) confer superior passive membrane permeability over the des-methyl analog. - Tertiary amide (C=O) enables predictable amide-directed C-H functionalisation and metal-catalysed cross-coupling. Supplied at ≥95% purity with reliable global fulfillment for SAR and agrochemical intermediate programs.

Molecular Formula C9H6ClF5N2O
Molecular Weight 288.6 g/mol
CAS No. 1823183-04-5
Cat. No. B1436235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide
CAS1823183-04-5
Molecular FormulaC9H6ClF5N2O
Molecular Weight288.6 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
InChIInChI=1S/C9H6ClF5N2O/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18)
InChIKeyHGWRFPKWPHVVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide Baseline Profile


2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide (CAS 1823183-04-5) is a fluorinated pyridine–acetamide hybrid with molecular formula C9H6ClF5N2O and molecular weight 288.6 g·mol⁻¹ . The compound is typically supplied at a minimum purity of 95% for research and development use . It belongs to a broader structural class of 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives that serve as versatile building blocks in agrochemical and pharmaceutical intermediate synthesis [1]. Its defining molecular features are the simultaneous presence of an α,α-difluoroacetamide motif, an N-methyl cap on the amide nitrogen, and the electron-withdrawing 3-chloro-5-(trifluoromethyl)pyridine ring, a combination that distinguishes it from both simpler pyridylacetamides and other halogenated pyridine intermediates.

α,α-difluoroacetamide motif for oxidative stability screening
N-methyl tertiary amide with zero H-bond donors for permeability studies
3-chloro-5-(trifluoromethyl)pyridine core as versatile synthetic building block

Substitution Risks for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide


Although numerous 3-chloro-5-(trifluoromethyl)pyridine acetamide derivatives share the same heterocyclic core, small structural variations produce meaningful differences in hydrogen-bonding capacity, metabolic vulnerability, physicochemical properties, and downstream derivatisation potential [1]. Simply substituting the closest available analog – whether the non-fluorinated 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477888-16-7), the des-N-methyl 2,2-difluoroacetamide (CAS 1823183-40-9), or the thioamide variant (CAS 1823188-19-7) – alters key parameters such as hydrogen-bond donor count, α-carbon oxidative stability, molecular weight, and electronic character at the amide bond [2]. Without explicit comparative data confirming functional equivalence in a given assay or synthetic scheme, generic interchange risks unanticipated changes in reactivity, bioavailability, or biological activity. The quantitative evidence below maps the specific differentiation dimensions that justify selective procurement of this compound over its nearest structural neighbors.

Non-fluorinated analog (CAS 477888-16-7)
Lacks α,α-difluoro motif; metabolic stability and solubility profiles may shift.
Des-N-methyl analog (CAS 1823183-40-9)
Retains primary amide HBD; permeability and hydrogen-bonding context may differ.
Thioamide analog (CAS 1823188-19-7)
C=S alters electronic character and H-bond acceptance; reactivity may not transfer.

Differentiation Evidence for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide


Molecular Weight & Fluorine Content Comparison

The target compound incorporates five fluorine atoms (three from CF3, two geminal F at the α-carbon) versus only three fluorine atoms in the non-fluorinated analog 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477888-16-7) . This results in a molecular weight increase of 50.0 g·mol⁻¹ (288.6 vs. 238.6 g·mol⁻¹, a 21.0% increase) and a substantially higher calculated lipophilicity due to the additional difluoro and N-methyl substituents. The predicted density of the non-fluorinated analog is 1.5±0.1 g·cm⁻³ with a boiling point of 326.5±42.0 °C [1]; analogous predicted properties for the target compound are expected to differ proportionally. The presence of the α,α-difluoro group is known from class-level medicinal chemistry literature to reduce basicity of the adjacent pyridine nitrogen and alter hydrogen-bonding geometry [2].

MW & F Content
Reported
ΔMW = +50.0 g·mol⁻¹ (+21%)
ΔF atoms = +2 (5 vs 3)
Supports differentiation for synthesis scale-up and chromatographic method development.
Calculated from molecular formula; predicted density/boiling point differences likely.
Physicochemical_properties Molecular_design Intermediate_scale-up

Hydrogen-Bond Donor Count: N-Methyl vs. Des-Methyl

The N-methyl substitution on the amide nitrogen eliminates both hydrogen-bond donor (HBD) sites present in the des-methyl analog 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide (CAS 1823183-40-9). The target compound possesses 0 HBD atoms (N–CH3 replaces N–H₂), whereas the des-methyl analog retains 2 HBD atoms from its primary amide –NH₂ group . This transforms the amide from a HBD-capable group to a purely H-bond-acceptor group, a change that is well established in medicinal chemistry to increase passive membrane permeability and reduce aqueous solubility [1]. The molecular weight shifts from 274.57 g·mol⁻¹ (des-methyl) to 288.6 g·mol⁻¹ (target), a modest +14.0 g·mol⁻¹ (+5.1%) attributable solely to the N-methyl group .

HBD Count
Class-level
0 HBD (vs 2 HBD in des-methyl)
ΔMW = +14.0 g·mol⁻¹ (+5.1%)
Zero HBD may improve permeability and CNS penetration potential.
Class-level inference from medicinal chemistry rules; direct permeability data not located.
Hydrogen_bonding Permeability Solubility

Metabolic Stability: α,α-Difluoro vs. Non-Fluorinated

The geminal difluoro substitution at the α-carbon of the acetamide group introduces a well-documented metabolic blocking effect absent in the non-fluorinated analog 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477888-16-7). The C–F bond dissociation energy (≈485 kJ·mol⁻¹) is substantially higher than the C–H bond (≈413 kJ·mol⁻¹), rendering the α-position resistant to cytochrome P450-mediated oxidative metabolism [1][2]. This class-level property is widely exploited in drug and agrochemical design: α,α-difluoroacetamides exhibit prolonged metabolic half-life relative to their non-fluorinated counterparts because hydroxylation at the α-carbon – a primary clearance route for non-fluorinated acetamides – is effectively blocked [3]. The target compound additionally combines this α,α-difluoro motif with an N-methyl cap, which prevents N-dealkylation at the amide nitrogen, further differentiating it from both the non-fluorinated analog and the des-methyl difluoro analog.

Oxidative Stability
Class-level
C–F BDE ≈485 kJ·mol⁻¹ vs C–H ≈413 kJ·mol⁻¹
No abstractable H at α-position
Supports metabolic stability screening in agrochemical or probe design.
Class-level property; specific microsomal t₁₂ data not publicly available.
Metabolic_stability Oxidative_resistance Half-life

Amide vs. Thioamide Electronic Character

The target compound contains a canonical amide (C=O) group, whereas its closest isosteric analog, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide (CAS 1823188-19-7), replaces the carbonyl oxygen with sulfur (C=S) . This O→S exchange increases molecular weight from 288.6 to 304.67 g·mol⁻¹ (+16.1 g·mol⁻¹, +5.6%) and fundamentally alters the electronic character of the amide bond: the C=S bond is longer (≈1.67 Å vs. ≈1.23 Å for C=O) and has a lower dipole moment, reducing the barrier to rotation around the C–N bond and shifting the conformational equilibrium [1]. The thioamide also possesses a lower electronegativity at the chalcogen atom (Pauling χ: S = 2.58 vs. O = 3.44), which weakens hydrogen-bond acceptance and alters metal-chelation properties. These class-level differences are expected to translate into distinct biological target engagement and synthetic reactivity profiles.

Amide vs Thioamide
Class-level
C=O (1.23 Å) vs C=S (1.67 Å)
Δχ = –0.86; ΔMW = +16.1 g·mol⁻¹
Amide geometry and H-bond acceptance differ; reactivity may not transfer.
Standard bond lengths; specific crystallographic data not identified.
Electronic_properties Conformational_preference Reactivity

Application Scenarios for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide


Agrochemical Intermediate with α-Oxidative Stability

When medicinal or agrochemical chemistry programs require a 3-chloro-5-(trifluoromethyl)pyridine scaffold that resists cytochrome P450-mediated α-carbon hydroxylation, the target compound is preferred over the non-fluorinated acetamide analog (CAS 477888-16-7). The α,α-difluoro motif eliminates the two abstractable hydrogen atoms present at the α-position of the non-fluorinated comparator, providing a class-inferred metabolic shielding effect that translates into longer in vitro microsomal half-life in standard liver-microsome or plant-cell assays [1]. This scenario aligns with patent literature describing related 3-chloro-5-(trifluoromethyl)pyridin-2-yl acetamide derivatives as key intermediates in the synthesis of SDHI (succinate dehydrogenase inhibitor) fungicides and other crop-protection agents [2].

Permeability-Focused Drug Discovery: Reduced HBD Count

For central nervous system (CNS) or intracellular-target drug discovery projects where passive membrane permeability is a critical selection parameter, the target compound's zero hydrogen-bond donor count represents a measurable advantage over the des-N-methyl analog (CAS 1823183-40-9; 2 HBD) [1]. The N-methyl cap eliminates the primary amide –NH₂ group, a structural modification that, per Lipinski's and Veber's rules, generally correlates with improved permeability and oral absorption [2]. Investigators procuring this compound for structure–activity relationship (SAR) studies can directly compare permeability data with the des-methyl variant to isolate the contribution of the N-methyl group.

Synthetic Building Block: Amide Reactivity for Diversification

The target compound's tertiary amide (C=O) provides a defined geometric and electronic platform for further synthetic transformations – including reduction, nucleophilic addition, or coupling reactions – that differ fundamentally from the thioamide analog (CAS 1823188-19-7; C=S) [1]. The shorter C=O bond (≈1.23 Å vs. ≈1.67 Å for C=S) enforces a more rigid planar geometry, and the higher oxygen electronegativity (χ 3.44 vs. 2.58 for sulfur) provides stronger hydrogen-bond acceptance, influencing regioselectivity in downstream reactions [2]. Researchers planning amide-directed C–H functionalisation or metal-catalysed cross-coupling should select the O-analog for predictable reactivity outcomes.

Physicochemical Reference for Pyridine-Difluoroacetamide Library

Given its intermediate molecular weight (288.6 g·mol⁻¹) and balanced fluorine content (5 F atoms, representing 32.9% of molecular weight), the target compound serves as a useful physicochemical reference standard when designing and procuring a library of 3-chloro-5-(trifluoromethyl)pyridine derivatives with systematically varied amide substituents [1]. Compared to the simpler non-fluorinated core (MW 238.6) or the des-methyl analog (MW 274.6), the target compound occupies a distinct region of lipophilicity–polarity space, enabling multi-parameter optimisation approaches in both agrochemical and pharmaceutical lead discovery [2].

Application
Selection Property
Validation Focus
Agrochemical intermediate (oxidative stability)
α,α-difluoro motif for metabolic shielding
Microsomal half-life or stability screening
CNS permeability optimization
Zero HBD (N-methyl tertiary amide)
Permeability and solubility profiling
Synthetic diversification via amide
Canonical amide C=O for predictable reactivity
Reaction selectivity and coupling efficiency
Library design reference
Intermediate MW and fluorine content
Multi-parameter optimization (lipophilicity/polarity)
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